

CT1113 solubility in DMSO and other solvents

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Compound of Interest		
Compound Name:	CT1113	
Cat. No.:	B12377666	Get Quote

Application Notes and Protocols for CT1113

For Researchers, Scientists, and Drug Development Professionals

Introduction

CT1113 is a potent and selective dual inhibitor of the deubiquitinating enzymes (DUBs) USP28 and USP25.[1][2] By inhibiting these enzymes, CT1113 leads to the destabilization and subsequent degradation of key oncoproteins, most notably c-MYC and NOTCH1.[3] This activity makes CT1113 a valuable tool for cancer research and a potential therapeutic agent. These application notes provide detailed information on the solubility of CT1113 in various solvents, protocols for its use in common laboratory experiments, and an overview of its mechanism of action.

Data Presentation

Table 1: Solubility of CT1113



Solvent/System	Concentration (mg/mL)	Molar Concentration (mM)	Notes
Dimethyl Sulfoxide (DMSO)	100	215.70	Ultrasonic treatment may be required to achieve full dissolution. Use freshly opened DMSO as it is hygroscopic, and water content can reduce solubility.[2]
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 5	≥ 10.79	A clear solution suitable for in vivo studies. Prepare by adding each solvent sequentially.
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 5	≥ 10.79	A clear solution suitable for in vivo studies.
10% DMSO, 90% Corn Oil	≥ 5	≥ 10.79	A clear solution suitable for in vivo studies.
Ethanol	Data not available	Data not available	It is recommended to perform a solubility test before preparing stock solutions.
Methanol	Data not available	Data not available	It is recommended to perform a solubility test before preparing stock solutions.
Phosphate-Buffered Saline (PBS)	Sparingly soluble	Sparingly soluble	Direct dissolution in aqueous buffers is not recommended. Prepare a high-



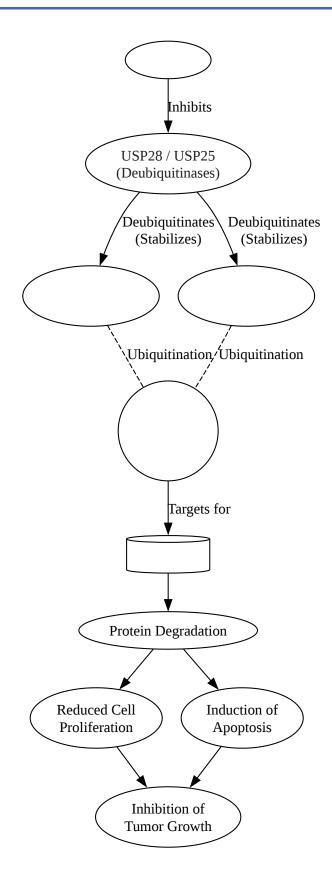


concentration stock in DMSO first.

Note: The molecular weight of CT1113 is 463.60 g/mol .[1][2]

Signaling Pathway





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Caption: Mechanism of action of CT1113.



Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of CT1113 in DMSO

Materials:

- CT1113 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculate the required mass of **CT1113**: For a 10 mM stock solution in 1 mL of DMSO, the required mass is calculated as follows:
 - Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 463.60 g/mol * (1000 mg / 1 g) = 4.636
 mg
- Weighing: Accurately weigh 4.636 mg of **CT1113** powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
- Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the
 CT1113 powder.
- Mixing: Vortex the tube for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
- Storage: Once the **CT1113** is completely dissolved, the stock solution can be stored at -20°C for up to one month or at -80°C for up to six months. It is recommended to aliquot the stock



solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]

Protocol 2: General Procedure for Determining the Solubility of CT1113 in a Novel Solvent

Materials:

- CT1113 powder
- Test solvent (e.g., ethanol, methanol)
- Small, clear glass vials with screw caps
- · Calibrated analytical balance
- Vortex mixer
- Sonicator
- Centrifuge
- UV-Vis Spectrophotometer (if the compound has a chromophore) or HPLC system

Procedure:

- Preparation of a Saturated Solution:
 - Add a pre-weighed excess amount of CT1113 (e.g., 5-10 mg) to a glass vial.
 - Add a known volume of the test solvent (e.g., 1 mL).
 - Cap the vial tightly and vortex vigorously for 2-3 minutes.
 - Place the vial in a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
- Separation of Undissolved Solid:
 - After 24 hours, visually inspect the vial to confirm the presence of undissolved solid.



- Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
- · Quantification of Dissolved Compound:
 - Carefully collect a known volume of the supernatant without disturbing the pellet.
 - Dilute the supernatant with the test solvent to a concentration that is within the linear range of the chosen analytical method.
 - Quantify the concentration of CT1113 in the diluted sample using a suitable analytical method (e.g., UV-Vis spectrophotometry by creating a standard curve, or HPLC with a standard of known concentration).
- · Calculation of Solubility:
 - Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. This value represents the solubility of CT1113 in the test solvent at the specified temperature.

Protocol 3: Western Blot Analysis of c-MYC Downregulation by CT1113

This protocol describes the treatment of a cancer cell line (e.g., HCT116) with **CT1113** and the subsequent analysis of c-MYC protein levels by Western blot.

Materials:

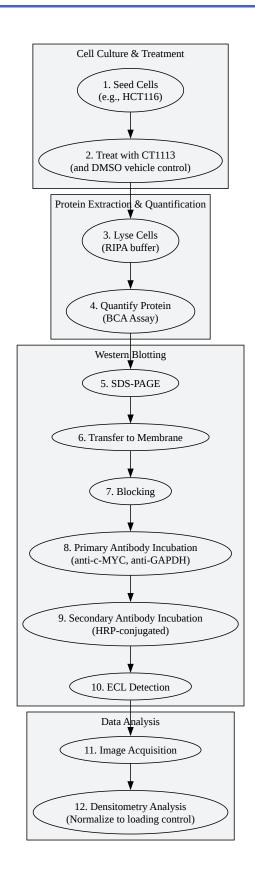
- Cancer cell line known to express c-MYC (e.g., HCT116)
- Complete cell culture medium
- CT1113 stock solution (10 mM in DMSO)
- Phosphate-Buffered Saline (PBS)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors



- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibody against c-MYC
- Primary antibody against a loading control (e.g., GAPDH or β-actin)
- · HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) detection reagent
- Imaging system

Experimental Workflow:





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Caption: Workflow for Western blot analysis of c-MYC.

Methodological & Application





Procedure:

- Cell Seeding: Seed the cancer cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
- Cell Treatment: The following day, treat the cells with various concentrations of CT1113 (e.g., 0.1, 0.5, 1, 5 μM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest CT1113 treatment.
- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation: Normalize the protein concentrations and prepare the samples for electrophoresis by adding Laemmli buffer and heating at 95°C for 5 minutes.
- SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against c-MYC overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After washing, add the ECL substrate and visualize the protein bands using an imaging system.
- Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the c-MYC band intensity to the corresponding loading control band intensity for each sample to determine the relative decrease in c-MYC protein levels.



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